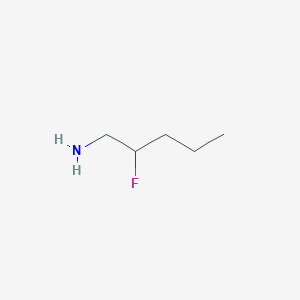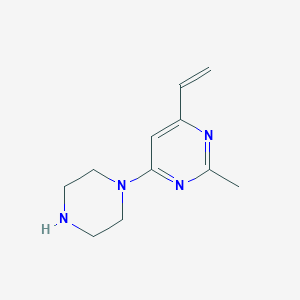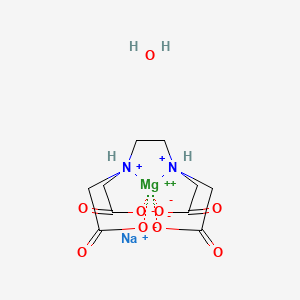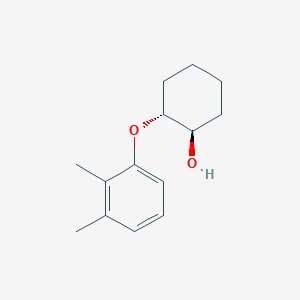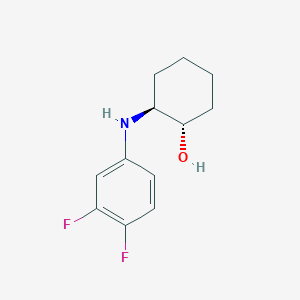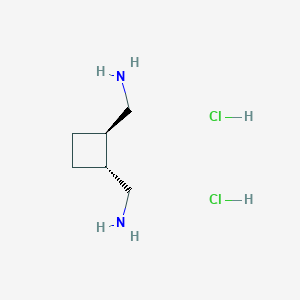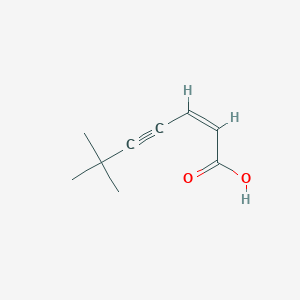
(Z)-6,6-dimethylhept-2-en-4-ynoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired product. For instance, a common synthetic route might involve the use of a Grignard reagent to introduce the alkyne functionality, followed by a Wittig reaction to form the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo multiple types of reactions makes it a versatile intermediate in drug synthesis.
Industry: In the materials science industry, this compound can be used to create polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
6,6-Dimethylhept-2-ynoic Acid: Lacks the alkene group, making it less versatile in certain reactions.
6,6-Dimethylhept-2-en-4-ynoic Acid (E-isomer): The geometric isomerism can lead to different reactivity and properties.
Uniqueness: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is unique due to its combination of alkyne and alkene functionalities, which allows for a broader range of chemical reactions and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(Z)-6,6-dimethylhept-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11)/b6-4- |
Clé InChI |
LLBLLOJABCZYKK-XQRVVYSFSA-N |
SMILES isomérique |
CC(C)(C)C#C/C=C\C(=O)O |
SMILES canonique |
CC(C)(C)C#CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



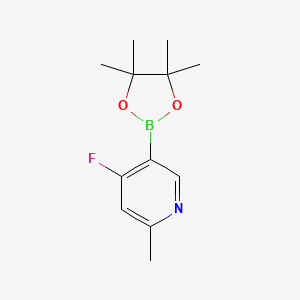
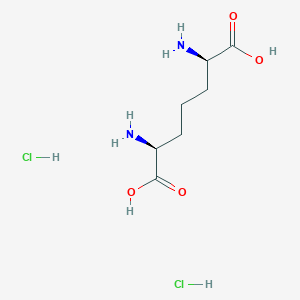

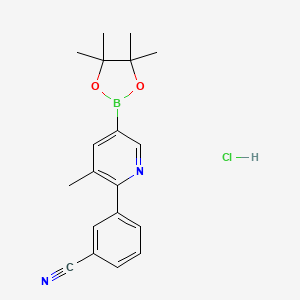
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
